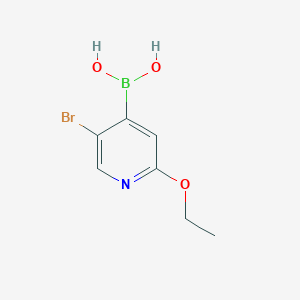![molecular formula C9H10N4 B1280476 [3-(1H-1,2,4-Triazol-1-il)fenil]metilamina CAS No. 741717-66-8](/img/structure/B1280476.png)
[3-(1H-1,2,4-Triazol-1-il)fenil]metilamina
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of “[3-(1H-1,2,4-Triazol-1-yl)phenyl]methylamine” comprises a triazole ring fused to a phenyl ring. The nitrogen atoms in the triazole ring play a crucial role in its biological activity. The arrangement of atoms allows for diverse interactions with enzymes and receptors, leading to its pharmacological properties .
Chemical Reactions Analysis
The compound can participate in various chemical reactions due to its unique structure. For instance, it can undergo [3+2] cycloaddition reactions with azides, leading to the formation of novel bioactive molecules. These reactions are essential for drug development and optimization .
Aplicaciones Científicas De Investigación
Agentes Anticancerígenos
Los compuestos que contienen el anillo de 1,2,4-triazol, como "[3-(1H-1,2,4-Triazol-1-il)fenil]metilamina", se han sintetizado y evaluado como prometedores agentes anticancerígenos . Estos compuestos han mostrado una actividad citotóxica prometedora contra varias líneas celulares de cáncer humano, incluyendo MCF-7, Hela y A549 .
Inducción de Apoptosis
Se ha encontrado que ciertos derivados de "this compound" inducen apoptosis en las células cancerosas . La apoptosis, o muerte celular programada, es un proceso crucial en el tratamiento del cáncer, ya que conduce a la eliminación de las células cancerosas.
Descubrimiento de Fármacos
El anillo de 1,2,4-triazol es un andamiaje farmacéutico activo significativo . Los compuestos que contienen este andamiaje, como "this compound", tienen amplias aplicaciones en el descubrimiento de fármacos .
Síntesis Orgánica
“this compound” y sus derivados pueden utilizarse en la síntesis orgánica . El anillo de 1,2,4-triazol es una unidad versátil que puede formar enlaces de hidrógeno con diferentes dianas, mejorando la farmacocinética y las propiedades farmacológicas de los compuestos .
Química de Polímeros
Los derivados de 1,2,4-triazol han encontrado aplicaciones en la química de polímeros . Se pueden utilizar para modificar las propiedades de los polímeros, lo que conduce al desarrollo de materiales con características mejoradas.
Catálisis
“this compound” se ha utilizado como ligando para estabilizar el cobre (I), mejorando su actividad catalítica en la cicloadición azida-acetileno . Esta reacción es un paso clave en la síntesis de 1,2,3-triazoles, que son importantes en varios campos de la química y la biología.
Mecanismo De Acción
Target of Action
The primary target of [3-(1H-1,2,4-Triazol-1-yl)phenyl]methylamine and its derivatives is the aromatase enzyme . This enzyme plays a crucial role in the biosynthesis of estrogens, which are key hormones in various physiological processes.
Mode of Action
The compound interacts with the aromatase enzyme by forming hydrogen bonds . This interaction can inhibit the enzyme’s activity, leading to a decrease in estrogen production . The reaction occurs by the formation of a C-N bond between the nitrogen of the amino group and the carbonyl carbon, and the simultaneous proton transfer from nitrogen N1 to the oxygen of the C=O bond .
Biochemical Pathways
The inhibition of the aromatase enzyme affects the estrogen biosynthesis pathway . This can lead to a decrease in the levels of circulating estrogens, which can have downstream effects on various physiological processes, including the growth and proliferation of certain types of cancer cells .
Pharmacokinetics
The presence of the 1,2,4-triazole ring in the compound’s structure can form hydrogen bonds with different targets, which may lead to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds .
Result of Action
The result of the compound’s action is a decrease in the levels of circulating estrogens . This can lead to a decrease in the growth and proliferation of certain types of cancer cells . In vitro studies have shown that some derivatives of [3-(1H-1,2,4-Triazol-1-yl)phenyl]methylamine have promising cytotoxic activity against certain human cancer cell lines .
Action Environment
The action, efficacy, and stability of [3-(1H-1,2,4-Triazol-1-yl)phenyl]methylamine can be influenced by various environmental factors. For instance, the compound’s stability might be affected by temperature, as suggested by the recommended storage conditions . .
Análisis Bioquímico
Biochemical Properties
[3-(1H-1,2,4-Triazol-1-yl)phenyl]methylamine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to bind to the active sites of certain enzymes, potentially inhibiting their activity. This interaction is crucial in understanding its role in biochemical pathways and its potential therapeutic applications .
Cellular Effects
The effects of [3-(1H-1,2,4-Triazol-1-yl)phenyl]methylamine on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can alter the expression of specific genes, leading to changes in cellular behavior. Additionally, it affects metabolic pathways, thereby influencing the overall metabolic flux within the cell .
Molecular Mechanism
At the molecular level, [3-(1H-1,2,4-Triazol-1-yl)phenyl]methylamine exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their activity. This compound also influences gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of [3-(1H-1,2,4-Triazol-1-yl)phenyl]methylamine change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, but its activity may decrease over time due to degradation .
Dosage Effects in Animal Models
The effects of [3-(1H-1,2,4-Triazol-1-yl)phenyl]methylamine vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, while higher doses could lead to toxic or adverse effects. Understanding the dosage threshold is crucial for its potential therapeutic applications .
Metabolic Pathways
[3-(1H-1,2,4-Triazol-1-yl)phenyl]methylamine is involved in several metabolic pathways. It interacts with enzymes and cofactors, influencing the levels of various metabolites. This compound can alter metabolic flux, leading to changes in the overall metabolic profile of the cell .
Transport and Distribution
Within cells and tissues, [3-(1H-1,2,4-Triazol-1-yl)phenyl]methylamine is transported and distributed through specific transporters and binding proteins. These interactions determine its localization and accumulation within different cellular compartments .
Subcellular Localization
The subcellular localization of [3-(1H-1,2,4-Triazol-1-yl)phenyl]methylamine is crucial for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization influences its interactions with other biomolecules and its overall biochemical activity .
Propiedades
IUPAC Name |
[3-(1,2,4-triazol-1-yl)phenyl]methanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4/c10-5-8-2-1-3-9(4-8)13-7-11-6-12-13/h1-4,6-7H,5,10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIGZDQMQHNQJOM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N2C=NC=N2)CN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70464019 |
Source


|
| Record name | [3-(1H-1,2,4-Triazol-1-yl)phenyl]methylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70464019 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
741717-66-8 |
Source


|
| Record name | [3-(1H-1,2,4-Triazol-1-yl)phenyl]methylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70464019 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



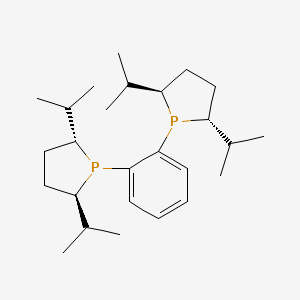

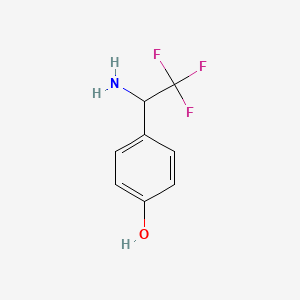
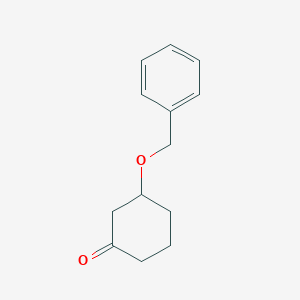
![tert-butyl 3-amino-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate](/img/structure/B1280420.png)

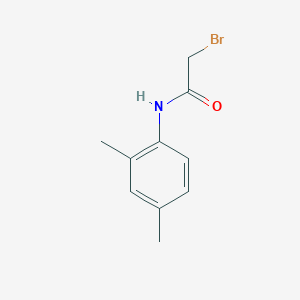
![2-Bromo-1-[4-hydroxy-3-(hydroxymethyl)phenyl]ethan-1-one](/img/structure/B1280424.png)
